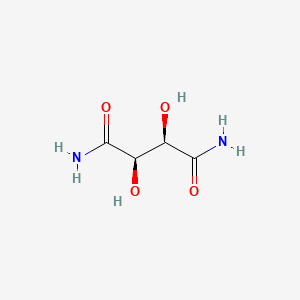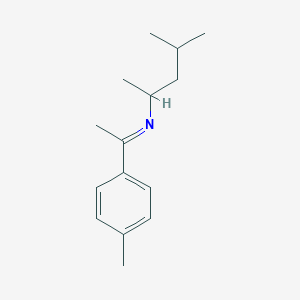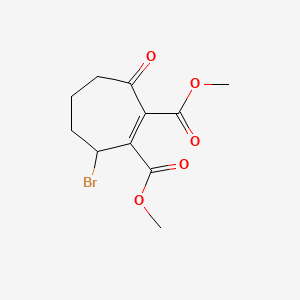
(r,r)-Tartaric acid diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(r,r)-Tartaric acid diamide is a chiral compound derived from tartaric acid, a naturally occurring substance found in many plants, particularly grapes. This compound is known for its unique stereochemistry, which makes it valuable in various chemical and industrial applications. The (r,r)-configuration refers to the specific arrangement of atoms in the molecule, which can influence its reactivity and interactions with other substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (r,r)-tartaric acid diamide typically involves the reaction of tartaric acid with amines under controlled conditions. One common method is the reaction of tartaric acid with ammonia or primary amines to form the diamide. The reaction is usually carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors where tartaric acid and the chosen amine are combined under controlled temperatures and pressures. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(r,r)-Tartaric acid diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diamide into other derivatives.
Substitution: The amide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Aplicaciones Científicas De Investigación
(r,r)-Tartaric acid diamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of chiral catalysts and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of (r,r)-tartaric acid diamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
(s,s)-Tartaric acid diamide: Another stereoisomer with different spatial arrangement.
Tartaric acid monoamide: A related compound with only one amide group.
Squaric acid diamide: A compound with similar functional groups but different core structure
Uniqueness
(r,r)-Tartaric acid diamide is unique due to its specific stereochemistry, which can result in different reactivity and interactions compared to its isomers and related compounds. This makes it particularly valuable in applications requiring precise chiral control .
Propiedades
Número CAS |
634-63-9 |
|---|---|
Fórmula molecular |
C4H8N2O4 |
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanediamide |
InChI |
InChI=1S/C4H8N2O4/c5-3(9)1(7)2(8)4(6)10/h1-2,7-8H,(H2,5,9)(H2,6,10)/t1-,2-/m1/s1 |
Clave InChI |
GRMNJXQBRPJVQV-JCYAYHJZSA-N |
SMILES isomérico |
[C@@H]([C@H](C(=O)N)O)(C(=O)N)O |
SMILES canónico |
C(C(C(=O)N)O)(C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)





![4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13815880.png)





